molecular formula C10H16O3 B6189522 rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis CAS No. 2648861-20-3

rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis

Cat. No. B6189522
CAS RN: 2648861-20-3
M. Wt: 184.2
InChI Key:
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Description

The compound “rac-ethyl (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 184.24 .


Molecular Structure Analysis

The InChI code for “rac-ethyl (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylate” is 1S/C10H16O3/c1-5-13-9(12)8-7(6(2)11)10(8,3)4/h7-8H,5H2,1-4H3/t7-,8+/m1/s1 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“rac-ethyl (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylate” is a liquid at room temperature . More specific physical and chemical properties were not available in the sources I found.

Safety and Hazards

The compound “rac-ethyl (1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylate” has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis involves the following steps: 1) synthesis of 3-methylcyclohexanone, 2) conversion of 3-methylcyclohexanone to 3-methyl-4-oxocyclohexanone, 3) esterification of 3-methyl-4-oxocyclohexanone with ethyl alcohol, and 4) cis-selective reduction of the resulting ester.", "Starting Materials": [ "Cyclohexanone", "Methylmagnesium bromide", "Ethyl alcohol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Synthesis of 3-methylcyclohexanone", "Cyclohexanone is reacted with methylmagnesium bromide in diethyl ether to yield 3-methylcyclohexanone.", "Step 2: Conversion of 3-methylcyclohexanone to 3-methyl-4-oxocyclohexanone", "3-methylcyclohexanone is treated with acetic acid and sodium borohydride to yield 3-methyl-4-oxocyclohexanone.", "Step 3: Esterification of 3-methyl-4-oxocyclohexanone with ethyl alcohol", "3-methyl-4-oxocyclohexanone is esterified with ethyl alcohol in the presence of hydrochloric acid and sodium sulfate to yield rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate.", "Step 4: cis-selective reduction of the resulting ester", "The resulting ester is reduced with sodium borohydride in the presence of magnesium sulfate and petroleum ether to yield rac-ethyl (1R,3R)-3-methyl-4-oxocyclohexane-1-carboxylate, cis." ] }

CAS RN

2648861-20-3

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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